Herkinorin ((2S,4aR,6aR,7R,9S,10aS,10bR)-9-(benzoyloxy)-2-(3-furanyl)dodecahydro-6a,10b-dimethyl-4,10-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid methyl ester) is a synthetic analogue of Salvinorin A, a neoclerodane diterpene found in the plant Salvia divinorum [, ]. It acts as a potent and selective agonist of the μ-opioid receptor (MOR) [, , , , , , , , ], exhibiting a distinct pharmacological profile compared to traditional opioid agonists like morphine.
Synthesis Analysis
Herkinorin is synthesized through chemical modification of Salvinorin A [, ]. While specific details of the synthesis process are not provided in the provided papers, it generally involves multiple steps of chemical reactions to modify the functional groups of Salvinorin A and achieve the desired structure of Herkinorin.
Molecular Structure Analysis
Herkinorin shares a similar neoclerodane diterpene core structure with Salvinorin A []. Structural differences, particularly at the 2' position where Herkinorin possesses a benzoyl group, contribute to its unique pharmacological properties and selectivity towards MOR [].
Mechanism of Action
Herkinorin exerts its effects primarily through activation of the μ-opioid receptor (MOR) [, , , , , , , , ]. Unlike traditional MOR agonists like morphine, Herkinorin displays a distinct mechanism of action by not promoting the recruitment of β-arrestin-2 to the MOR, thus preventing receptor internalization [, , , ]. This unique feature potentially contributes to a different profile of downstream signaling and cellular responses compared to conventional opioids.
Applications
μ-Opioid Receptor Pharmacology: Herkinorin's unique profile, activating MOR without β-arrestin-2 recruitment and receptor internalization, provides insights into receptor signaling, desensitization, and the development of novel opioid analgesics with potentially reduced side effects [, , , ].
Pain Management: Studies exploring Herkinorin's analgesic properties in animal models [, , ] highlight its potential as a therapeutic agent for pain relief, potentially offering advantages over conventional opioids.
Neuroprotection: Research indicates that Herkinorin may protect neurons from ischemic injury [, ]. This neuroprotective effect could have implications for treating conditions like stroke.
Opioid Dependence and Addiction: The distinct pharmacological profile of Herkinorin compared to traditional opioids makes it valuable for investigating opioid dependence, withdrawal, and potential treatment strategies [].
Future Directions
Structure-Activity Relationships: Further exploration of Herkinorin analogues and derivatives is crucial to optimizing its pharmacological properties, including potency, selectivity, and duration of action [, ].
Related Compounds
Salvinorin A
Compound Description: Salvinorin A is a potent, naturally occurring κ-opioid receptor agonist found in the plant Salvia divinorum. It is known for its rapid onset and short duration of action, producing psychoactive effects []. Salvinorin A exhibits unusual pharmacology compared to other opioids like morphine, leading to less receptor downregulation despite its potency [].
Relevance: Salvinorin A serves as the parent compound from which Herkinorin was chemically derived [, ]. While Salvinorin A primarily targets the κ-opioid receptor, Herkinorin displays high affinity for the μ-opioid receptor [, , ]. This difference in receptor selectivity highlights a significant distinction between these two structurally related compounds.
DAMGO (Tyr-D-Ala-Gly-N-Me-Phe-Gly-ol)
Compound Description: DAMGO is a synthetic opioid peptide and a highly selective μ-opioid receptor agonist. It is known to induce significant receptor internalization and β-arrestin recruitment [, , ].
Relevance: DAMGO serves as a comparative compound to Herkinorin in studies examining cellular markers related to opioid tolerance and dependence []. Unlike DAMGO, Herkinorin does not promote μ-opioid receptor internalization or β-arrestin recruitment, even when β-arrestin is overexpressed []. This key difference suggests that Herkinorin might possess a unique pharmacological profile with potentially reduced tolerance and dependence liabilities compared to traditional μ-opioid agonists like DAMGO.
Morphine
Relevance: Morphine is frequently used as a reference compound when investigating the pharmacological properties of Herkinorin [, , ]. While both compounds act as μ-opioid receptor agonists, Herkinorin, unlike morphine, does not promote β-arrestin-2 recruitment or receptor internalization []. This difference suggests that Herkinorin may offer a safer alternative to morphine with reduced side effects. Studies using morphine as a comparator have highlighted Herkinorin's potential as an analgesic with fewer adverse effects [].
β-Funaltrexamine
Compound Description: β-Funaltrexamine is an opioid receptor antagonist with a preference for the μ-opioid receptor. It is often employed in research to investigate the role of the μ-opioid receptor in various physiological processes [].
Relevance: β-Funaltrexamine is used as a pharmacological tool to ascertain the involvement of the μ-opioid receptor in Herkinorin's neuroprotective effects against ischemic injury []. This study found that β-Funaltrexamine reversed Herkinorin's effects on the NLRP3 inflammasome, indicating that Herkinorin's neuroprotection is mediated, at least in part, through the μ-opioid receptor [].
Nalmefene
Compound Description: Nalmefene is an opioid receptor antagonist with a mixed profile, primarily acting as a μ-opioid receptor antagonist while exhibiting partial agonist activity at the κ-opioid receptor [, ].
Quaternary Naltrexone
Compound Description: Quaternary Naltrexone is a peripherally selective opioid receptor antagonist, primarily targeting the μ-opioid receptor. Its quaternary structure restricts its ability to cross the blood-brain barrier, making it useful for studying peripheral opioid effects [].
Relevance: Quaternary Naltrexone is used to determine the site of action of Herkinorin in vivo []. Its ability to partially block Herkinorin-induced prolactin release in female nonhuman primates suggests that Herkinorin's effects are prominently mediated outside the blood-brain barrier [], indicating potential for peripherally restricted therapeutic applications.
Kurkinorin
Compound Description: Kurkinorin is another μ-opioid receptor agonist derived from Salvinorin A, similar to Herkinorin. It demonstrates potent analgesic effects in various pain models, comparable to morphine, but without significant motor impairment or rewarding effects [].
Relevance: Kurkinorin is structurally related to Herkinorin, both originating from Salvinorin A. They both act as μ-opioid receptor agonists and are being investigated for their potential as analgesics. While both compounds show promise as novel analgesics, they might have distinct pharmacological profiles and require further investigation to determine their clinical utility. Notably, Kurkinorin exhibits improved analgesic effects compared to Herkinorin in certain pain models [].
Herkinorin Derivatives (3c, 3f, 3i, 7b)
Compound Description: These are synthetic analogs of Herkinorin, designed to explore the structure-activity relationships of this class of compounds. While 3c, 3f, and 3i share similar properties with Herkinorin, 7b, a benzamide derivative, uniquely promotes β-arrestin-2 recruitment to the μ-opioid receptor and receptor internalization [].
Relevance: These derivatives provide valuable insights into the structural elements of Herkinorin that govern its interaction with the μ-opioid receptor and downstream signaling pathways. Specifically, the contrasting behavior of 7b highlights the critical role of specific structural motifs in influencing β-arrestin recruitment, a crucial aspect of opioid receptor regulation [].
NOR3
Compound Description: NOR3 is a nitric oxide (NO) donor. It is used to study the mechanisms underlying vasodilation, including the role of NO in this process [].
Relevance: NOR3 serves as a pharmacological tool to investigate the involvement of NO in Herkinorin-induced retinal vasodilation []. The study demonstrated that glial toxins attenuated Herkinorin-induced vasodilation but did not significantly affect NOR3-induced vasodilation. This suggests that Herkinorin likely exerts its vasodilatory effects upstream of NO release, involving glial cell activity [].
U50488H
Compound Description: U50488H is a selective κ-opioid receptor agonist. It is frequently used in research to investigate the effects of κ-opioid receptor activation [].
Relevance: U50488H serves as a representative traditional κ-opioid receptor agonist, contrasting with the novel profile of Herkinorin and its analogue DS1. A study revealed potential differences between U50488H and these novel compounds in their ability to modulate serotonin transporter function in vitro []. This finding suggests a potential divergence in their downstream effects and highlights the need for further investigation into the unique pharmacological properties of Herkinorin and related compounds.
DS1
Compound Description: DS1 is a structural analogue of Salvinorin A, designed and synthesized as part of a research program exploring new κ-opioid receptor agonists with potential therapeutic applications [].
Relevance: Similar to Herkinorin, DS1 exhibits anti-addiction properties by attenuating cocaine-seeking behavior in rats without causing motor suppression or aversion, indicating a favorable adverse effect profile []. This observation, along with their shared structural similarity to Salvinorin A, underscores the potential of this class of compounds as valuable tools in understanding opioid receptor pharmacology and developing novel therapeutics. Furthermore, both DS1 and Herkinorin displayed potential differences in modulating serotonin transporter function compared to traditional κ-opioid agonists like U50488H, suggesting unique pharmacological profiles [].
MOM Sal B and EOM Sal B
Compound Description: MOM Sal B and EOM Sal B are synthetic analogues of Salvinorin B, a naturally occurring compound found in Salvia divinorum. These analogues are designed to investigate the structure-activity relationships of Salvinorin A and its derivatives at opioid receptors [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JI130 is an inhibitor of the cancer-associated transcription factor Hes1 via the PHB2 chaperone. JI130 stabilizes PHB2's interaction with Hes1 outside the nucleus, inducing G2/M cell cycle arrest.
JIB-04 Z-isomer, also known as NSC 693627, is an isomer of JIB-04. JIB-04 is a Jumonji histone demethylase inhibitor. JIB-04 selectively blocks cancer cell growth in vitro and diminishes tumor growth in H358 and A549 mouse xenograft models in vivo. JIB-04 can prolong survival in a mouse model of breast cancer.
Jineol is a dihydroxyquinoline that is quinoline substituted by hydroxy groups at positions 3 and 8. Isolated from the centipede Scolopendra subspinipes, it exhibits cytotoxic activity against human tumour cell lines. It has a role as a metabolite and an antineoplastic agent. It is a quinoline alkaloid, a member of quinolines and a dihydroxyquinoline. Jineol is a natural product found in Scolopendra subspinipes with data available.
JJ1 is a potent, direct, and selective inhibitor of thrombin, which inhibits human platelet aggregation induced by thrombin in a concentration-dependent manner.
JJKK048 is an ultrapotent and highly selective inhibitors of monoacylglycerol lipase. JJKK-048 potently (IC50 < 0.4 nM) inhibited human and rodent MAGL. JJKK-048 displayed low cross-reactivity with other endocannabinoid targets. Monoacylglycerol lipase (MAGL) terminates the signaling function of the endocannabinoid, 2-arachidonoylglycerol (2-AG). During 2-AG hydrolysis, MAGL liberates arachidonic acid, feeding the principal substrate for the neuroinflammatory prostaglandins. In cancer cells, MAGL redirects lipid stores toward protumorigenic signaling lipids. Thus MAGL inhibitors may have great therapeutic potential.
JJO-1 is a bi-quinoline that allosterically activates all AMPK αβγ isoforms in vitro except complexes containing the γ3 subunit. JJO-1 does not directly activate the autoinhibited α subunit kinase domain and differs among other known direct activators of AMPK in that allosteric activation occurs only at low ATP concentrations, and is not influenced by either mutation of the γ subunit adenylate-nucleotide binding sites or deletion of the β subunit carbohydrate-binding module.